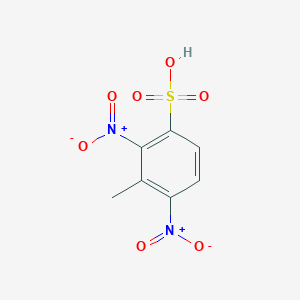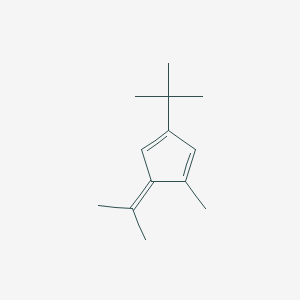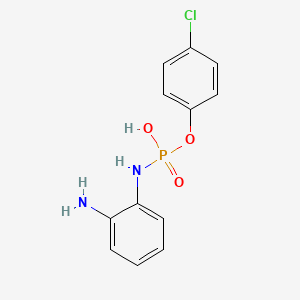
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole consists of an isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) with a chloromethyl group and a 2-chlorophenyl substituent. The trichloromethyl group (–CCl₃) is a characteristic feature of this compound .
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthetic Approaches : Research has developed efficient synthetic methods for isoxazole derivatives, such as 3-aryl-5-dichloromethyl-2-isoxazolines, through reactions involving anhydrous chloral and acetophenones. These methods offer pathways to novel isoxazoline compounds with potential for further chemical modification (Guirado et al., 2009).
- Chemoselective Reactions : The development of chemoselective nucleophilic chemistry for 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides illustrates the versatility of isoxazole derivatives in producing compounds with varied functional groups, showcasing their potential in synthetic organic chemistry (Yu et al., 2009).
Biological and Pharmacological Activities
- Antimicrobial Activity : Isoxazole derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds showing effectiveness against bacterial strains. This suggests their potential as lead compounds for developing new antibacterial agents (Aarjane et al., 2020).
- Anticancer Potential : N-phenyl-5-carboxamidyl isoxazoles were investigated for their anticancer activity, particularly against colon cancer. One derivative exhibited significant activity, highlighting the potential of isoxazole compounds in cancer therapy (Shaw et al., 2012).
Material Science and Other Applications
- Herbicidal Activity : 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides have shown significant herbicidal activity against various weeds, indicating the utility of isoxazole derivatives in developing new agrochemicals (Hamper et al., 1995).
properties
IUPAC Name |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-6-7-5-10(14-13-7)8-3-1-2-4-9(8)12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBHBRICCXLWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363312 | |
| Record name | 7N-646S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole | |
CAS RN |
339019-69-1 | |
| Record name | 7N-646S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)
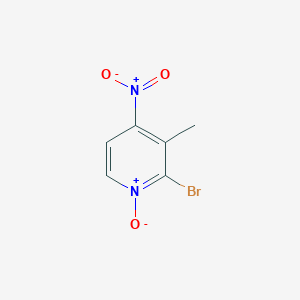

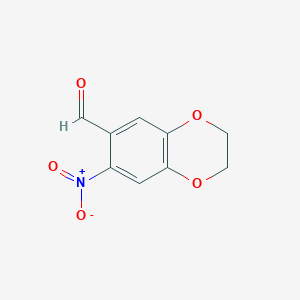
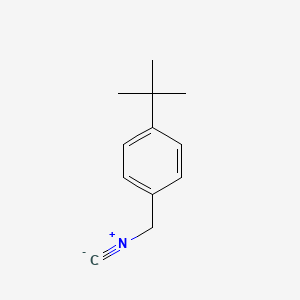
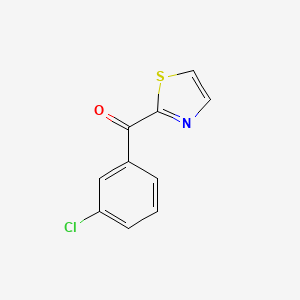
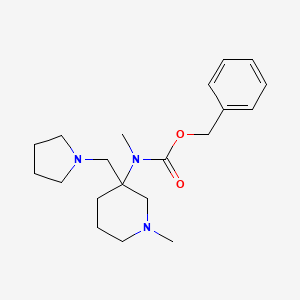
![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)
![6H,12H-Benzotriazolo[2,1-a]benzotriazole](/img/structure/B1620943.png)

